molecular formula C12H13F4NO2 B5529857 2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylethyl)propanamide

2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylethyl)propanamide

Cat. No.: B5529857
M. Wt: 279.23 g/mol
InChI Key: YAKQRMJZPHKTPP-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-2-methoxy-N-(2-phenylethyl)propanamide is a fluorinated organic compound with the molecular formula C12H13F4NO2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylethyl)propanamide typically involves the reaction of 2,3,3,3-tetrafluoro-2-methoxypropanoic acid with 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoro-2-methoxy-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,3,3-Tetrafluoro-2-methoxy-N-(2-phenylethyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylethyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity to these targets, potentially leading to significant biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3,3-Tetrafluoro-2-methoxy-N-(2-phenylethyl)propanamide is unique due to the combination of its fluorinated backbone and the presence of both methoxy and phenylethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4NO2/c1-19-11(13,12(14,15)16)10(18)17-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKQRMJZPHKTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)NCCC1=CC=CC=C1)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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